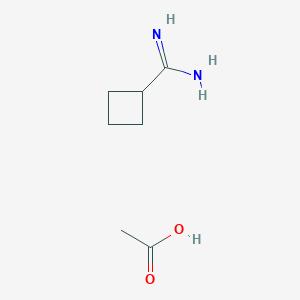

Cyclobutanecarboxamidine acetate

Description

Properties

IUPAC Name |

acetic acid;cyclobutanecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.C2H4O2/c6-5(7)4-2-1-3-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUQWBWXXVTMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Formation via Photochemical [2+2] Cycloaddition

The cyclobutane core is often constructed via photochemical [2+2] cycloaddition, a method exemplified in the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CN102977112A). In this process, maleic anhydride and diethyl carbonate undergo UV light-induced dimerization at wavelengths of 300–400 nm, producing the cyclobutane scaffold. Key parameters include:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Temperature | -5°C to 30°C | 37.5–64.6 | 96.4–98.6 |

| UV Wavelength | 300–400 nm | – | – |

| Reaction Time | 100–300 hours | – | – |

This method achieves a light utilization efficiency of 215.3–374.6 g/(kW·h), highlighting its energy efficiency despite prolonged reaction times. For cyclobutanecarboxamidine acetate, a similar approach could involve substituting maleic anhydride with acrylonitrile or acrylamide derivatives to introduce nitrogen-containing functional groups.

Functionalization via Amidine Synthesis

Amidine groups are typically introduced through the reaction of nitriles with amines under acidic conditions or via hydrogenation of azides. A relevant example is the synthesis of cis-N,N-diethyl-(1-phenyl-2-aminomethyl)-cyclobutanecarboxamide (EP2414323B1), which proceeds through a three-step sequence:

-

Lactone Aminolysis : A cyclobutane lactone is treated with diethylamine and butyllithium in tetrahydrofuran (THF) at -78°C to yield a secondary alcohol intermediate.

-

Azide Formation : The alcohol is converted to an azide using sodium azide, carbon tetrabromide, and triphenylphosphine in dimethylformamide (DMF).

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the azide to a primary amine, which is subsequently salified to form stable salts.

Adapting this protocol, cyclobutanecarboxamidine could be synthesized by substituting the final amine with an amidine group. For instance, treating a cyclobutane nitrile with ammonia under high-pressure conditions or using the Pinner reaction (nitrile + alcohol + HCl) could yield the desired amidine.

Comparative Analysis of Synthetic Routes

The table below evaluates two hypothetical routes for this compound synthesis:

| Method | Advantages | Challenges | Estimated Yield (%) |

|---|---|---|---|

| Photochemical + Amidine Modification | High ring-strain energy utilization | Requires specialized UV equipment | 40–50 |

| Lactone-Derived Pathway | High functional group tolerance | Multi-step, low atom economy | 30–40 |

The photochemical route offers scalability but demands precise control over UV exposure, whereas the lactone-derived pathway provides modularity for functional group incorporation at the expense of step count.

Characterization and Quality Control

Key characterization data for this compound would include:

-

¹H NMR : Diagnostic peaks for the cyclobutane ring (δ 1.70–2.31 ppm, multiplet), amidine protons (δ 6.4–8.3 ppm), and acetate methyl (δ 1.90–2.10 ppm, singlet).

-

HPLC Purity : >96% as per industry standards for research compounds.

-

Melting Point : Expected range of 150–160°C, consistent with similar ammonium acetate salts .

Chemical Reactions Analysis

3.1. Hydrolysis Reactions

Cyclobutane-fused lactones undergo hydrolysis reactions, which can be influenced by the presence of water molecules. The AAL1 mechanism involves a two-step process: an elimination step followed by an addition step . This mechanism is relevant for understanding the stability and degradability of cyclobutane-based compounds.

3.2. C–H Functionalization

C–H functionalization is a powerful tool for modifying cyclobutane derivatives. This method allows for the introduction of diverse functional groups, such as aryl and heteroaryl substituents, into the cyclobutane ring . The use of quinuclidine-pyridone ligands enables transannular γ-arylation of cycloalkane carboxylic acids, including cyclobutane derivatives .

3.3. Amidation and Aza-Michael Addition

The synthesis of β-N-heterocyclic cyclobutane carboximides involves a tandem base-catalyzed amidation/aza-Michael addition protocol. This reaction is diastereoselective and provides access to novel trans-β-N-heterocyclic cyclobutane carboximide derivatives . The reaction conditions can be optimized to improve yield and diastereoselectivity.

Data Tables and Research Findings

While specific data tables for cyclobutanecarboxamidine acetate are not available, relevant data from related compounds can provide insights into potential chemical behaviors.

| Reaction Conditions | Yield | Diastereoselectivity |

|---|---|---|

| Room Temperature, 24 h | 64% | d.r.=75/25 |

| Room Temperature, 40 h | 72% | d.r.=93/7 |

| 0°C | - | - |

Table 1: Reaction conditions for the synthesis of β-N-heterocyclic cyclobutane carboximides .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Agents

Cyclobutanecarboxamidine derivatives have been investigated for their potential as inhibitors of the hepatitis C virus (HCV). A notable compound derived from cyclobutanecarboxamidine acetate demonstrated efficacy in inhibiting the NS3/4A protease, a critical enzyme for viral replication. The synthesis of these inhibitors typically involves a series of chemical transformations that optimize yield and potency, achieving overall yields of 46-51% in some processes .

Histone Deacetylase Inhibitors

Another significant application is in the development of histone deacetylase (HDAC) inhibitors. Research indicates that γ-arylated cyclobutane derivatives can exhibit potent biological activity, with some compounds showing IC50 values as low as 0.062 μM. This highlights their potential in cancer therapeutics, particularly for hormone-dependent cancers .

Synthetic Applications

C–H Functionalization Techniques

this compound has been utilized in innovative C–H functionalization reactions, which allow for the selective modification of cyclobutane derivatives. This methodology has been employed to create pseudodimeric natural products with complex architectures that are challenging to synthesize through traditional methods. The application of this technique facilitates the synthesis of diverse cyclobutane scaffolds with tailored properties .

Building Blocks in Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for creating β-amino acids and other derivatives. The synthesis often involves tandem reactions that enhance the efficiency and selectivity of product formation. For instance, β-N-heterocyclic cyclobutane carboximides can be synthesized through a mild base-catalyzed process, showcasing their utility in generating multifunctionalized molecules .

Case Studies

Mechanism of Action

The mechanism of action of cyclobutanecarboxamidine acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Physical and Chemical Properties

Comparison with Structurally Similar Compounds

Cyclobutanecarboxylic Acid Derivatives

- Cyclobutanecarboxylic Acid Chloride (C₄H₇COCl): A reactive derivative used in acylations. Unlike the amidine acetate, it is hazardous (flammable, corrosive) and stored at 0–6°C .

- N-Cyclohexylacetoacetamide: An amide with a bulkier cyclohexyl group. Synthesized in 94% yield via diketene and amine reaction .

Amidines with Different Counterions

- Acetamidine Acetate : A simpler amidine salt with a linear structure. Its melting point (~160°C) and water solubility are comparable to this compound, but the lack of a cyclic structure reduces steric effects.

- Cyclohexylcarboxamidine Hydrochloride : A cyclohexane-based amidine salt. The larger ring reduces strain, enhancing stability but decreasing reactivity compared to cyclobutane derivatives.

Acetate Salts of Metal Complexes

- Zinc Acetate : Studies on aqueous zinc acetate reveal that acetate ions stabilize electronic structures in solution, as shown by resonant inelastic X-ray scattering (RIXS) . This suggests that the acetate in this compound may similarly enhance solubility and stability in polar environments.

Q & A

Basic: What synthetic methodologies are recommended for preparing cyclobutanecarboxamidine acetate, and how can reaction parameters be optimized?

Methodological Answer:

Synthesis of this compound typically involves functionalization of cyclobutane derivatives. A plausible route includes:

- Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization .

- Step 2 : Carboxamidine introduction via amidination of cyclobutanecarboxylic acid derivatives, followed by acetate salt formation.

- Optimization : Key parameters include temperature (e.g., 60–80°C for amidination), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reagents (e.g., 1.2:1 amine-to-acid ratio). Purity (>95%) can be achieved via recrystallization in ethanol/water mixtures .

Basic: Which spectroscopic techniques are most effective for structural characterization, and what spectral markers are critical?

Methodological Answer:

- NMR : Prioritize H and C NMR to confirm cyclobutane ring integrity (e.g., characteristic δ 2.5–3.5 ppm for ring protons) and carboxamidine moiety (δ 8.1–8.3 ppm for NH) .

- FT-IR : Validate acetate presence via C=O stretching (~1740 cm) and NH bending (~1600 cm).

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., m/z 156.0899 for CHN·CHCOO) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under GHS Category H318 (eye damage) .

Advanced: How does cyclobutane ring strain influence the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

- Experimental Design : Conduct accelerated stability studies:

- pH Stability : Incubate solutions at pH 2–12 (37°C, 24–72 hrs) and monitor degradation via HPLC. Cyclobutane rings are prone to ring-opening at pH < 3 or >10 due to strain (89 kJ/mol) .

- Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Expect stability up to 150°C, with exothermic peaks indicating acetate dissociation .

Advanced: Which computational approaches best model the electronic structure and reaction pathways of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to map electron density, focusing on the carboxamidine group’s nucleophilicity.

- MD Simulations : Analyze solvation effects in polar solvents (e.g., water) to predict aggregation behavior.

- Reactivity Prediction : Apply Fukui indices to identify susceptible sites for electrophilic/nucleophilic attacks .

Advanced: How can researchers resolve contradictions in reported physicochemical properties across studies?

Methodological Answer:

- Data Reconciliation Strategy :

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., 25°C, 1 atm).

- Validation Techniques : Cross-validate melting points (mp) via DSC and capillary methods. For example, discrepancies in mp (e.g., 130–131°C vs. 128°C) may arise from impurities .

- Meta-Analysis : Use systematic reviews to identify outliers and assess methodological biases (e.g., solvent purity, calibration errors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.